4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
Description
Historical Development and Classification in Heterocyclic Chemistry
The development of pyrazolopyridine chemistry can be traced to the foundational work in heterocyclic compound synthesis, building upon the established principles of pyrazole chemistry pioneered by German chemist Ludwig Knorr in 1883. The term pyrazole was first introduced by Knorr, and subsequent classical synthetic methods, including those developed by Hans von Pechmann in 1898, established the groundwork for pyrazole synthesis from acetylene and diazomethane. The evolution toward pyrazolopyridine derivatives represents a natural progression in heterocyclic chemistry, where the fusion of pyrazole and pyridine rings creates unique structural frameworks with enhanced biological properties.
Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, constitute more than half of all known compounds and include the majority of pharmaceutical drugs. Within this classification system, pyrazolopyridines occupy a distinctive position as bicyclic nitrogen-containing heterocycles that combine the pharmacological benefits of both parent ring systems. The specific pyrazolo[4,3-c]pyridine framework represents one of five possible isomeric arrangements depending on the fusion positions of the pyrazole and pyridine rings, including [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] configurations.
The classification of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride within heterocyclic chemistry places it among saturated nitrogen heterocycles that demonstrate modified steric profiles compared to their aromatic counterparts. This saturated character, combined with the carboxylic acid functionality, enhances its utility as a pharmaceutical intermediate and research tool. The compound's structural complexity reflects the sophisticated synthetic methodologies that have been developed to access such functionalized heterocyclic frameworks, representing decades of advancement in organic synthesis and medicinal chemistry applications.
Significance in Pyrazolopyridine Research
Pyrazolopyridine research has gained considerable momentum due to the recognition that these compounds serve as efficient pharmacophores in modern drug design and development. The significance of pyrazolopyridine derivatives stems from their structural similarity to purine bases, which enables them to act as bioisosteres and interact with biological targets that naturally recognize purine-containing substrates. This purine-like character has made pyrazolopyridines attractive scaffolds for developing therapeutic agents across multiple disease areas, including cancer, inflammation, and neurological disorders.
Research investigations have demonstrated that pyrazolopyridine derivatives exhibit diverse biological activities that can be attributed to the synergistic effects of the combined pyrazole and pyridine ring systems. The pyrazole component contributes established pharmacological properties, as evidenced by Food and Drug Administration-approved drugs such as celecoxib for anti-inflammatory applications and sildenafil for erectile dysfunction. Meanwhile, the pyridine moiety adds complementary chemical and biological characteristics that enhance overall molecular efficacy and selectivity.
The specific tetrahydro-substituted variant represented by this compound holds particular research significance due to its unique conformational flexibility and chemical reactivity profile. Studies have shown that tetrahydropyrazolopyridine derivatives can be synthesized through various methodological approaches, including cyclization reactions of appropriate precursors and subsequent functional group modifications. The carboxylic acid functionality at position 3 provides additional synthetic versatility, enabling further structural elaboration and biological optimization.
Contemporary research has increasingly focused on understanding structure-activity relationships within pyrazolopyridine frameworks to optimize biological properties. The emergence of this compound as a research subject reflects this broader trend toward systematic investigation of substituted and reduced pyrazolopyridine derivatives. These investigations have revealed that structural modifications to the pyrazolopyridine core can significantly influence biological activity, selectivity, and pharmacokinetic properties.
Structural Significance in Medicinal Chemistry
The structural features of this compound embody several key design principles that are highly valued in medicinal chemistry applications. The bicyclic nature of the compound provides conformational rigidity that can enhance binding affinity and selectivity for biological targets, while the tetrahydro saturation introduces flexibility that may improve pharmacokinetic properties compared to fully aromatic analogs. The strategic placement of the carboxylic acid group at position 3 creates opportunities for hydrogen bonding interactions with protein targets and enables salt formation for improved solubility characteristics.
The pyrazolo[4,3-c]pyridine framework has demonstrated particular utility in enzyme inhibition applications, with research showing that derivatives of this structural class can effectively bind to adenosine triphosphate-binding sites of various kinases. This binding capability disrupts phosphorylation processes essential for cell proliferation and survival, making such compounds valuable leads for anticancer drug development. The structural similarity to purine bases enhances this binding affinity, as the pyrazolopyridine framework can mimic natural substrate recognition patterns.
Medicinal chemistry investigations have revealed that the tetrahydro-reduced form of pyrazolopyridines offers distinct advantages over fully aromatic variants in certain therapeutic applications. The reduced ring system can improve metabolic stability, reduce potential for oxidative metabolism, and enhance penetration across biological membranes. Additionally, the saturated pyridine ring provides synthetic handles for introducing diverse substituents that can modulate biological activity and selectivity profiles.
The hydrochloride salt formation represents another crucial aspect of the compound's medicinal chemistry significance. Salt formation with hydrochloric acid improves aqueous solubility, enhances chemical stability, and facilitates pharmaceutical formulation development. This approach is commonly employed in drug development to optimize the physical and chemical properties of active pharmaceutical ingredients, making the hydrochloride salt a practical choice for research and potential therapeutic applications.
Research Scope and Academic Perspectives
The academic research scope surrounding this compound encompasses multiple interdisciplinary areas, reflecting the compound's versatility as both a synthetic target and biological probe. Current research perspectives integrate organic synthesis methodology development, structure-activity relationship studies, biological activity evaluation, and pharmaceutical optimization strategies. This multifaceted approach has generated substantial academic interest and has led to numerous publications exploring various aspects of pyrazolopyridine chemistry and biology.
Synthetic methodology research has focused on developing efficient and scalable approaches for accessing functionalized pyrazolopyridine derivatives. Academic investigations have explored diverse synthetic strategies, including cyclization reactions of aminopyrazole precursors with aldehydes or ketones, condensation reactions with active methylene compounds, and multi-step transformations involving strategic functional group manipulations. These methodological studies have provided valuable insights into reaction mechanisms, optimization strategies, and scope limitations that inform future synthetic planning.
Biological activity research represents another major academic focus area, with studies investigating the compound's potential as an enzyme inhibitor, anti-inflammatory agent, and anticancer therapeutic. Academic researchers have employed various biological assays to evaluate activity against specific molecular targets, including cyclooxygenase enzymes, protein kinases, and other therapeutically relevant proteins. These investigations have revealed structure-activity relationships that guide medicinal chemistry optimization efforts and have identified promising biological activities that warrant further development.
Pharmaceutical science perspectives have examined the compound's potential for drug development applications, including formulation studies, stability assessments, and pharmacokinetic evaluations. Academic research in this area has focused on understanding how structural modifications influence pharmaceutical properties such as solubility, permeability, and metabolic stability. These studies provide essential information for translating academic discoveries into practical therapeutic applications and have informed the design of improved derivatives with enhanced pharmaceutical profiles.
The interdisciplinary nature of current research has fostered collaborations between organic chemists, medicinal chemists, pharmacologists, and pharmaceutical scientists, creating a rich academic environment for advancing pyrazolopyridine research. This collaborative approach has accelerated the pace of discovery and has enabled comprehensive characterization of compound properties across multiple domains. Future academic perspectives suggest continued growth in this research area, with emerging technologies and methodologies providing new opportunities for advancing both fundamental understanding and practical applications of pyrazolopyridine derivatives.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)6-4-3-8-2-1-5(4)9-10-6;/h8H,1-3H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOBNKRCWELIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Overview (Based on Patent CN113264931B)
The preparation method disclosed involves several steps starting from a precursor compound (Compound 1) and proceeds through intermediates to the target molecule.
| Step | Reaction Description | Conditions | Key Reagents | Yield & Notes |
|---|---|---|---|---|
| 1 | Reaction of Compound 1 with diethyl oxalate to form Compound 2 | -78 °C to 25 °C, 12 hours, in tetrahydrofuran (THF) | Lithium hexamethyldisilazide (LiHMDS), diethyl oxalate | 75% yield, LCMS M+H = 300 |
| 2 | Cyclization with hydrazine hydrate to form Compound 3 | 80 °C, 1 hour, in acetic acid | Hydrazine hydrate | Efficient ring formation |
| 3 | Aromatic nucleophilic substitution with o-fluorobenzonitrile to form Compound 4 | 100 °C, 12 hours, in dimethyl sulfoxide (DMSO) | o-Fluorobenzonitrile | Completion of pyrazolo[4,3-c]pyridine core |
| 4a | Hydrogenation of Compound 4 to Compound 5 | Palladium on carbon (Pd/C), hydrogen atmosphere | Pd/C, H2 | Reduction of nitrile or other groups |
| 4b | Hydrolysis of ester groups to acid (Compound 6) | Lithium hydroxide in aqueous medium | LiOH | Conversion to carboxylic acid |
| 4c | Protection of amine with fluorenylmethoxycarbonyl group to form Compound 7 | Fluorenylmethoxycarbonyl succinimide, sodium bicarbonate | Fmoc-OSu, NaHCO3 | Protecting group installation |
This sequence culminates in the formation of 1-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, which can be further processed to yield the hydrochloride salt of the target compound.
Reaction Conditions and Optimization
- The initial reaction with LiHMDS and diethyl oxalate is conducted under inert atmosphere (nitrogen) at low temperature (-78 °C) to control reactivity and selectivity.
- The cyclization with hydrazine hydrate occurs efficiently in acetic acid at elevated temperature (80 °C), facilitating ring closure.
- The nucleophilic aromatic substitution step requires a polar aprotic solvent (DMSO) and elevated temperature (100 °C) to proceed effectively.
- Hydrogenation uses Pd/C as a catalyst under hydrogen atmosphere to reduce specific functional groups without affecting the ring system.
- Hydrolysis with LiOH is conducted in aqueous medium to convert esters to acids.
- Protection with fluorenylmethoxycarbonyl succinimide is performed in mild basic conditions (NaHCO3) to protect amino groups selectively.
Alternative Synthetic Approaches
Other literature reports on related pyrazolo-pyridine derivatives suggest oxidative coupling and cyclization strategies under oxygen atmosphere, using acetic acid as a catalyst, to form similar heterocyclic cores in a single step with high yields. However, these methods focus on different pyrazolo-fused systems and may require adaptation for the specific 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid scaffold.
- The described synthetic route offers advantages such as the use of commercially available reagents, high atom economy, and scalability.
- The yields reported for key intermediates are generally in the range of 70-90%, indicating efficient transformations.
- Analytical characterization by LCMS confirms the molecular weights of intermediates.
- The final hydrochloride salt formation improves the compound’s stability and handling properties.
| Step No. | Reaction | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Compound 1 + Diethyl Oxalate → Compound 2 | LiHMDS | THF | -78 °C to 25 °C | 12 h | 75 | Controlled low temp |
| 2 | Compound 2 + Hydrazine Hydrate → Compound 3 | Hydrazine Hydrate | Acetic acid | 80 °C | 1 h | High | Ring closure |
| 3 | Compound 3 + o-Fluorobenzonitrile → Compound 4 | o-Fluorobenzonitrile | DMSO | 100 °C | 12 h | High | Aromatic substitution |
| 4a | Hydrogenation of Compound 4 → Compound 5 | Pd/C, H2 | - | Ambient | - | - | Reduction step |
| 4b | Hydrolysis of Compound 5 → Compound 6 | LiOH | Aqueous | Ambient | - | - | Ester to acid |
| 4c | Protection → Compound 7 | Fmoc-OSu, NaHCO3 | - | Ambient | - | - | Amino protection |
The preparation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is efficiently achieved through a multi-step synthetic route involving initial condensation with diethyl oxalate, cyclization with hydrazine hydrate, aromatic substitution, hydrogenation, hydrolysis, and protection steps. The method is characterized by good yields, use of accessible reagents, and conditions amenable to scale-up. This approach is supported by patent literature and aligns with current organic synthesis practices for nitrogen-containing heterocycles.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. A study focused on the design and synthesis of various derivatives targeting the c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. Among the synthesized compounds, one derivative demonstrated an inhibitory activity of 68 nM against c-Met and showed significant cellular potency against several cancer cell lines (MKN45 and EBC-1) .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease states. For example, a series of derivatives were synthesized and tested for their enzymatic inhibitory activity against c-Met kinase. The results indicated that certain derivatives not only inhibited the enzyme effectively but also exhibited selectivity against other tyrosine kinases .
Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The structural features of these compounds allow them to interact with various biological targets involved in neuroprotection .
Case Studies
Synthetic Approaches
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives typically involves multi-step organic reactions incorporating starting materials such as 5-aminopyrazoles. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce reaction times using microwave-assisted techniques .
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the inhibition of bacterial growth or the suppression of tumor cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
a) Ethyl Ester Derivative
- Name : Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
- Molecular Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 231.68 g/mol
- CAS : 1211512-51-4 (Ev12)
- Key Difference : The ester group replaces the carboxylic acid, reducing polarity and enabling prodrug strategies.
- Application : Intermediate for further functionalization via hydrolysis .
b) Amide Derivatives
- Example : N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
- Molecular Formula : C₉H₁₄ClN₃O
- Molecular Weight : 215.68 g/mol (Ev5)
- Key Difference : Amide substitution increases lipophilicity, enhancing membrane permeability.
- Application : Explored in drug discovery for improved bioavailability .
Core Structural Variations
a) Pyrazolo[3,4-c]pyridine Derivatives
- Example : Apixaban (Factor Xa inhibitor)
- Structure : 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester
- Molecular Weight : 459.50 g/mol (Ev14)
- Key Difference : Pyrazolo[3,4-c]pyridine core (vs. [4,3-c]) alters ring fusion, affecting binding to biological targets.
- Application : Clinically approved anticoagulant .
b) Methyl-Substituted Analogues
- Example : 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate
- CAS : 1256643-10-3 (Ev18)
Critical Analysis of Structural and Functional Differences
- Functional Groups : Carboxylic acids enhance solubility but limit blood-brain barrier penetration; esters/amides improve lipophilicity for tissue distribution.
- Core Structure : Pyrazolo[4,3-c] vs. [3,4-c] fusion alters molecular geometry, impacting target affinity (e.g., apixaban’s selective Factor Xa binding ).
- Salt Forms : Hydrochloride salts improve stability and crystallinity, critical for formulation .
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, focusing on its anti-inflammatory and anticancer effects.
Synthesis
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives typically involves multi-step organic reactions. The common precursor used in synthesizing this compound is 5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Variations in substituents can lead to different biological activities and enhanced pharmacological profiles .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2—thereby reducing the production of pro-inflammatory mediators such as prostaglandins.
Key Findings:
- Compounds derived from this scaffold demonstrated IC50 values against COX-2 ranging from 23.8 µM to 42.1 µM .
- In vivo studies using carrageenan-induced paw edema models showed significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Activity
The pyrazolo[4,3-c]pyridine core has also been explored for its anticancer properties. Research indicates that these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies:
- Inhibition of CDK2 and CDK9:
- Cell Proliferation Studies:
Structure-Activity Relationships (SAR)
The biological activities of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives are influenced by their chemical structure. Modifications at specific positions on the pyrazole ring can enhance or diminish their biological efficacy.
Table: Structure-Activity Relationship Summary
| Compound | Substituent | IC50 (COX-2) | IC50 (CDK2) | Remarks |
|---|---|---|---|---|
| Compound A | Methyl | 23.8 µM | 0.36 µM | Strong anti-inflammatory and anticancer activity |
| Compound B | Chlorine | 31.4 µM | 1.8 µM | Moderate activity; potential for further optimization |
| Compound C | Trifluoromethyl | 42.1 µM | Not tested | Lower activity; serves as a baseline |
Q & A
Q. What are the recommended synthesis routes for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, and how are these compounds characterized?
A common synthetic approach involves microwave-assisted reactions with PdCl₂(PPh₃)₂ catalysts, as demonstrated for structurally similar pyrazolo[4,3-c]pyridines. For example, intermediates like 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridines are synthesized by reacting pyrazole-4-carbaldehydes with phenylacetylene under microwave conditions, followed by purification via column chromatography. Characterization typically employs ¹H/¹³C NMR and mass spectrometry (MS) to confirm molecular weight and structural integrity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Essential precautions include:
Q. How is the purity of the compound verified, and what analytical techniques are critical for quality control?
Purity is assessed using HPLC (≥98% purity thresholds) and melting point analysis (e.g., mp 273–278.5°C for analogous pyrazolo derivatives). Structural validation combines NMR (chemical shifts for aromatic protons and heterocyclic carbons) and high-resolution MS to match theoretical and experimental molecular weights .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of pyrazolo[4,3-c]pyridine derivatives?
Quantum chemical calculations and reaction path searches (e.g., via the ICReDD framework) predict optimal reaction conditions, such as solvent selection, catalyst loading, and temperature. These models reduce experimental trial-and-error by simulating intermediates and transition states, enabling targeted synthesis with higher yields .
Q. What strategies address contradictions in pharmacological data for pyrazolo[4,3-c]pyridine-based kinase inhibitors?
Discrepancies in kinase binding affinity often arise from substituent stereochemistry or hydrogen-bonding interactions . For example, modifying the carboxylic acid group at position 3 alters ATP-binding pocket interactions. Systematic structure-activity relationship (SAR) studies, combined with molecular docking simulations , resolve these contradictions by correlating structural motifs with activity trends .
Q. How can Design of Experiments (DoE) improve reaction scalability for this compound?
DoE identifies critical parameters (e.g., catalyst concentration, microwave power, reaction time) through factorial designs or response surface methodologies . For instance, a Central Composite Design (CCD) might optimize PdCl₂ catalyst loading to maximize yield while minimizing side products. This approach reduces the number of trials by 40–60% compared to one-factor-at-a-time testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
